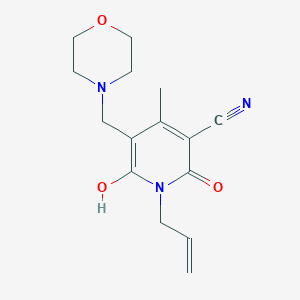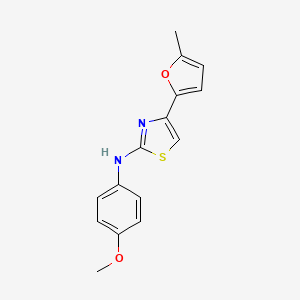
6-Hydroxy-4-methyl-5-(morpholin-4-ylmethyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ALLYL-6-HYDROXY-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes an allyl group, a hydroxyl group, a morpholinomethyl group, and a pyridinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ALLYL-6-HYDROXY-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base.
Hydroxylation: The hydroxyl group can be added through a hydroxylation reaction using oxidizing agents.
Morpholinomethylation: The morpholinomethyl group can be introduced through a Mannich reaction involving morpholine, formaldehyde, and a suitable amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-ALLYL-6-HYDROXY-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The allyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
1-ALLYL-6-HYDROXY-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-ALLYL-6-HYDROXY-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-ALLYL-6-HYDROXY-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can be compared with other similar compounds, such as:
1-ALLYL-6-HYDROXY-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: Lacks the morpholinomethyl group, which may affect its biological activity and chemical reactivity.
1-ALLYL-6-HYDROXY-4-METHYL-5-(DIMETHYLAMINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: Contains a dimethylaminomethyl group instead of a morpholinomethyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of 1-ALLYL-6-HYDROXY-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-hydroxy-4-methyl-5-(morpholin-4-ylmethyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3O3/c1-3-4-18-14(19)12(9-16)11(2)13(15(18)20)10-17-5-7-21-8-6-17/h3,20H,1,4-8,10H2,2H3 |
InChI Key |
UJALSDYECBSPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1CN2CCOCC2)O)CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(4-chlorophenyl)-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072383.png)
![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)
![Methyl 4-cyano-7,8-difluoro-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072404.png)
![6-[(4-chlorophenoxy)methyl]-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11072411.png)
![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)
![Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11072423.png)
![4-methyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11072426.png)

![(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072431.png)
![N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide](/img/structure/B11072432.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11072434.png)
![Ethyl 2-{[({[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072440.png)
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine](/img/structure/B11072452.png)
![5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-](/img/structure/B11072456.png)
